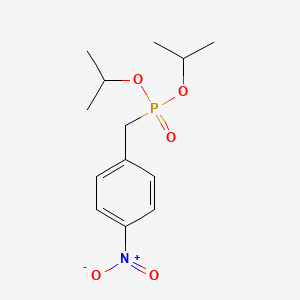

Diisopropyl 4-nitrobenzylphosphonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Diisopropyl 4-nitrobenzylphosphonate is a useful research compound. Its molecular formula is C13H20NO5P and its molecular weight is 301.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

Diisopropyl 4-nitrobenzylphosphonate has shown promise as a prodrug in the development of therapeutic agents. Prodrugs are pharmacologically inactive compounds that become active upon metabolic conversion. The phosphonate moiety can enhance the bioavailability and cellular permeability of drugs.

Key Findings:

- Enhanced Bioavailability: Studies have indicated that phosphonate prodrugs, including this compound derivatives, exhibit improved oral bioavailability compared to their parent compounds. For instance, phosphonate prodrugs have demonstrated over twofold higher absorption in animal models compared to their free acid counterparts .

- Therapeutic Efficacy: The compound has been utilized in synthesizing nucleoside analogs that show significant antiviral activity. For example, modifications to the phosphonate structure have led to compounds with increased efficacy against various viral infections, including HIV and hepatitis B .

Agricultural Applications

Phosphonates play a crucial role in agriculture, particularly as fungicides and herbicides. This compound can be synthesized into derivatives that serve as effective agrochemicals.

Applications:

- Fungicides: Phosphonates are known for their ability to control plant diseases caused by fungi. Compounds derived from this compound have been tested for their fungicidal properties, showing promising results against pathogens like Phytophthora spp. .

- Herbicides: The structural modifications of this compound can lead to herbicidal agents that inhibit specific biochemical pathways in plants, providing a targeted approach to weed management .

Materials Science

In materials science, this compound is explored for its potential in creating advanced materials due to its unique chemical properties.

Applications:

- Hybrid Materials: The incorporation of phosphonates into polymer matrices can enhance material performance, such as thermal stability and mechanical strength. Research has shown that phosphonates can act as effective crosslinking agents in polymer synthesis .

- Supramolecular Chemistry: this compound can participate in supramolecular assemblies, leading to the development of novel materials with tailored functionalities .

Data Table: Applications Overview

| Application Area | Specific Use | Key Findings/Results |

|---|---|---|

| Medicinal Chemistry | Prodrug development | Enhanced bioavailability; antiviral efficacy |

| Agriculture | Fungicide and herbicide synthesis | Effective against Phytophthora pathogens |

| Materials Science | Hybrid materials | Improved thermal stability and mechanical strength |

Case Study 1: Antiviral Efficacy

A study investigated the antiviral properties of a this compound derivative against HIV. The compound was modified to enhance its affinity for viral targets. Results showed a significant increase in antiviral activity compared to unmodified compounds, demonstrating the potential for developing new antiviral therapies .

Case Study 2: Agricultural Application

In a field trial assessing the effectiveness of phosphonates as fungicides, this compound derivatives were applied to crops affected by fungal infections. The treated crops exhibited a marked reduction in disease severity and improved yield compared to untreated controls, validating the agricultural utility of this compound .

Propriétés

Numéro CAS |

89822-85-5 |

|---|---|

Formule moléculaire |

C13H20NO5P |

Poids moléculaire |

301.27 g/mol |

Nom IUPAC |

1-[di(propan-2-yloxy)phosphorylmethyl]-4-nitrobenzene |

InChI |

InChI=1S/C13H20NO5P/c1-10(2)18-20(17,19-11(3)4)9-12-5-7-13(8-6-12)14(15)16/h5-8,10-11H,9H2,1-4H3 |

Clé InChI |

CDPMOOFFMLPKGE-UHFFFAOYSA-N |

SMILES canonique |

CC(C)OP(=O)(CC1=CC=C(C=C1)[N+](=O)[O-])OC(C)C |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.